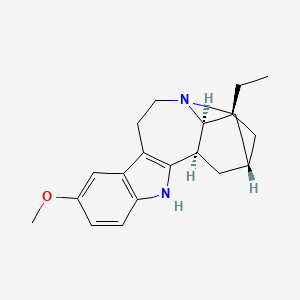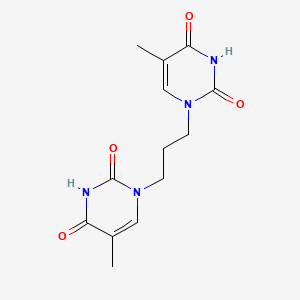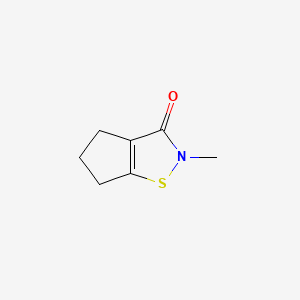
2-Methyl-4,5-trimethylene-4-isothiazolin-3-one
Overview
Description
2-Methyl-4,5-trimethylene-4-isothiazolin-3-one (MTI) is a biocide . It has a molecular formula of C7H9NOS . It is known to cause contact dermatitis and is also sensitive to BIT . It is extensively used in the cosmetic industry as a preservative .
Synthesis Analysis
The synthesis of isothiazolinones, including 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one, is typically achieved by the ring-closure of 3-mercaptopropanamides . These are produced from acrylic acid via the 3-mercaptopropionic acid . The ring-closure of the thiol-amide is usually effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .Molecular Structure Analysis
The molecular structure of 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one is represented by the formula C7H9NOS . It has an average mass of 155.217 Da and a monoisotopic mass of 155.040482 Da .Chemical Reactions Analysis
2-Methyl-4,5-trimethylene-4-isothiazolin-3-one is used as an antimicrobial preservative for the analysis of Ochratoxin A in spices using clean-up tandem immunoassay columns followed by confirmation by high-performance liquid chromatography technique . It is also used in non-formalin products for wallpaper adhesives using gas chromatography technique .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one include a molecular formula of C7H9NOS, an average mass of 155.217 Da, and a monoisotopic mass of 155.040482 Da .Scientific Research Applications
Skin Sensitization : The skin sensitizing potency of 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one and similar biocides was assessed using the murine local lymph node assay. This study showed that 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one can be a potent skin sensitizer (Botham et al., 1991).
Food Packaging Material Analysis : A study focused on the determination of isothiazolinone biocides, including 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one, in adhesives used for food packaging materials. A three-phase hollow-fiber liquid-phase microextraction combined with HPLC-UV was used for this purpose (Rosero-Moreano et al., 2014).
Wastewater Treatment : The electrochemical degradation of Methylisothiazolinone (2-methyl-4-isothiazolin-3-one) in wastewater treatment was investigated. This study included analysis of kinetics, energy efficiency, and degradation pathways (Wang et al., 2019).
Allergic Reactions : Research has also been conducted on allergic reactions to isothiazolinone derivatives, including 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one, particularly in relation to cosmetics (Morren et al., 1992).
Microbiocide Synthesis and Bioactivity : The synthesis and antimicrobial activity of isothiazolinone derivatives, including 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one, were explored. These compounds have shown efficacy against various bacteria and fungi (Xu et al., 2011).
Chemical Synthesis : Studies have been conducted on the general synthesis of isothiazolin-3-ones from 3,3′-dithiodipropionamides, providing insight into the chemical properties and potential applications of these compounds (Lewis et al., 1971).
Fungal Infection Control in Aquaculture : The effectiveness of 2-Methyl-4-isothiazolin-3-one against fungal infections in aquaculture was compared with bronopol, a common anti-fungal agent. The study focused on its toxicity and efficacy in controlling infections in fish eggs (Oono et al., 2008).
Biocide Delivery System : Aerogels of chemo-enzymatically oxidized fenugreek gum were evaluated as a delivery system for isothiazolinone biocides, including 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one. This study explored the potential of this system for various industrial and biomedical applications (Silvetti et al., 2018).
Skin Sensitization Risk Assessment : Comparative evaluation of 3 isothiazolinone biocides, including 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one, was conducted to assess the risk of skin sensitization. This study helps in understanding the safety and potential allergenic effects of these compounds (Basketter et al., 1999).
Safety And Hazards
properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-8-7(9)5-3-2-4-6(5)10-8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOGAKOZVSTZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(S1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032433 | |
| Record name | Promexal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,5-trimethylene-4-isothiazolin-3-one | |
CAS RN |
82633-79-2 | |
| Record name | 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82633-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Promexal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082633792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Promexal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrahydro-2-methyl-2H-cyclopenta[d]-1,2-thiazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-4,5-TRIMETHYLENE-4-ISOTHIAZOLIN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H857315VPU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

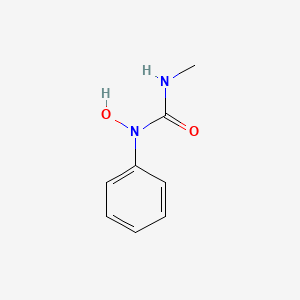
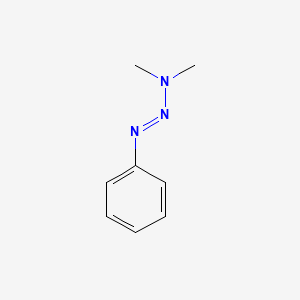
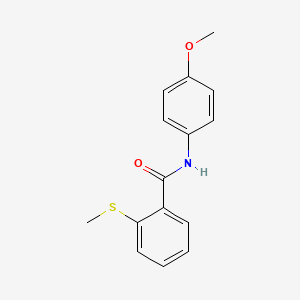
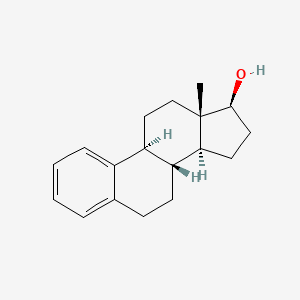
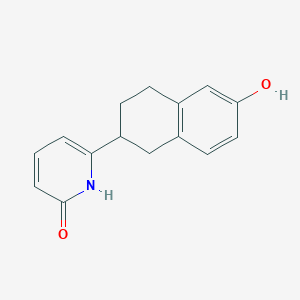
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbut-2-enoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1199319.png)
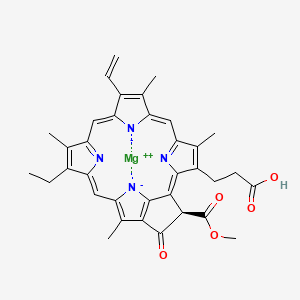
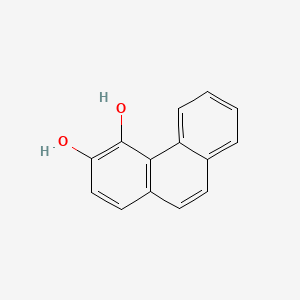
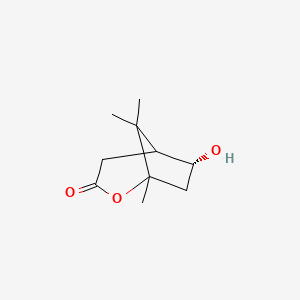
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1199325.png)
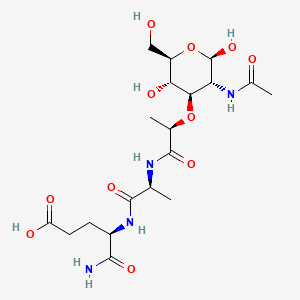
![(2R)-2-[(2S,3S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5S)-5-[(2S,3S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1199328.png)
